
Dhpma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl methacrylate (DHPMA) is a diol monomer that has gained attention in various scientific fields due to its unique chemical properties. It is primarily used in the synthesis of hydrophilic organic monoliths, which are essential in affinity chromatography and other separation techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl methacrylate involves the use of N-N’-Methylenebis(acrylamide) as a hydrophilic crosslinker. The process eliminates the need for the time-consuming epoxy ring opening step, which is required in traditional methods . The preparation involves mixing solvents such as dimethyl sulfoxide, 1,4-butanediol, and dodecanol, followed by the addition of N-N’-Methylenebis(acrylamide) and 2,3-dihydroxypropyl methacrylate .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl methacrylate is optimized to achieve high efficiency and reduced non-specific interactions. The process parameters are carefully controlled to ensure the desired permeability and protein grafting capacity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroxypropyl methacrylate undergoes various chemical reactions, including polymerization and crosslinking. These reactions are crucial for the formation of hydrophilic monoliths used in chromatography .
Common Reagents and Conditions: The common reagents used in the reactions involving 2,3-dihydroxypropyl methacrylate include N-N’-Methylenebis(acrylamide) and solvents like dimethyl sulfoxide. The reactions are typically carried out at room temperature with sonication to ensure complete dissolution of the reagents .
Major Products Formed: The major products formed from the reactions involving 2,3-dihydroxypropyl methacrylate are hydrophilic monoliths with high efficiency and reduced non-specific interactions. These monoliths are used in various chromatographic techniques .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl methacrylate has a wide range of scientific research applications. It is used in the development of hydrophilic organic monoliths for affinity chromatography, which is essential for the purification and enrichment of biological samples . Additionally, it is used in chiral separation and ligand screening in drug discovery . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of 2,3-dihydroxypropyl methacrylate involves its ability to form hydrophilic monoliths through polymerization and crosslinking reactions. These monoliths have high protein grafting capacity and reduced non-specific interactions, making them ideal for use in affinity chromatography . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable and efficient monolithic structures .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxypropyl methacrylate is unique compared to other similar compounds due to its ability to eliminate the time-consuming epoxy ring opening step in the synthesis of hydrophilic monoliths . Similar compounds include glycidyl methacrylate, which requires post-modification steps such as hydrolysis before use . The improved protein grafting capacity and reduced non-specific interactions of 2,3-dihydroxypropyl methacrylate make it a superior choice for various applications .
Eigenschaften
Molekularformel |
C8H15NO5S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14) |
InChI-Schlüssel |
XGJXKKRTZXBZEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CSCC(CO)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


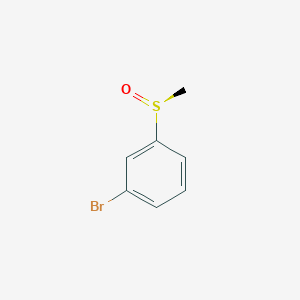
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)

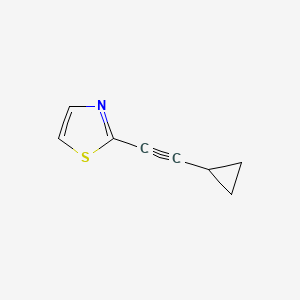
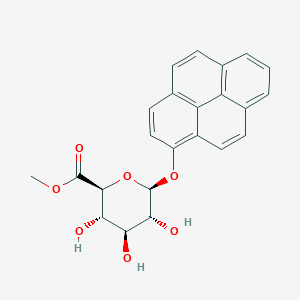
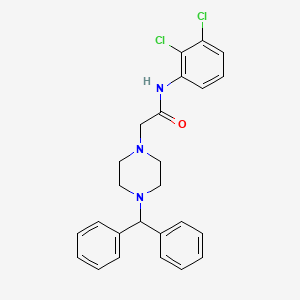
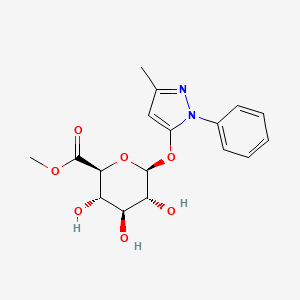
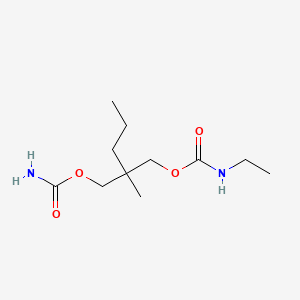

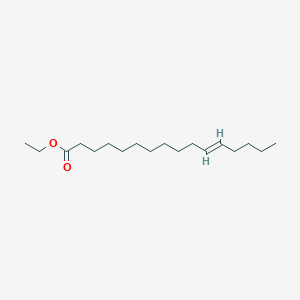
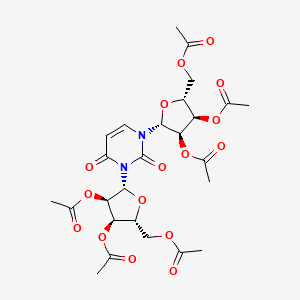
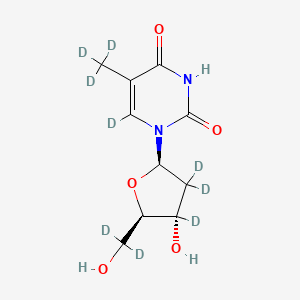
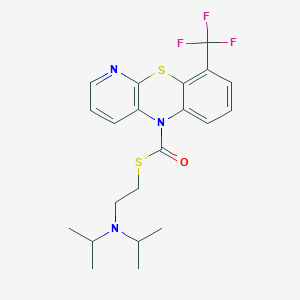
![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
